REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]1[CH2:12][C:13](N)=[O:14].Cl.[OH-:17].[Na+]>>[O:1]=[C:2]1[NH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]1[CH2:12][C:13]([OH:14])=[O:17] |f:2.3|
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Name
|
|
Quantity
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22 g
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Type
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reactant
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Smiles
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O=C1C(NC2=CC=CC=C2N1)CC(=O)N
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Name
|
|
Quantity
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600 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled down via an ice-bath
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Type
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CONCENTRATION
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Details
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The solvent was concentrated
|
Type
|
CUSTOM
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Details
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the resulting precipitate was isolated via filtration
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Name
|
|
Type
|
product
|
Smiles
|
O=C1C(NC2=CC=CC=C2N1)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |